3-Bromo-1-(triisopropylsilyl)pyrrole
CAS No.: 87630-36-2
Cat. No.: VC1998029
Molecular Formula: C13H24BrNSi
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87630-36-2 |
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Molecular Formula | C13H24BrNSi |
Molecular Weight | 302.33 g/mol |
IUPAC Name | (3-bromopyrrol-1-yl)-tri(propan-2-yl)silane |
Standard InChI | InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
Standard InChI Key | CNAUTMPRKBSDLH-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br |
Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br |
Chemical Identity and Structure
3-Bromo-1-(triisopropylsilyl)pyrrole is an organobromide compound featuring a pyrrole ring with a bromine substituent at the 3-position and a triisopropylsilyl protecting group at the nitrogen position. This structure creates a versatile building block for various synthetic pathways and applications.
Parameter | Information |
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CAS Number | 87630-36-2 |
Molecular Formula | C13H24BrNSi |
Molecular Weight | 302.33 g/mol |
IUPAC Name | (3-bromopyrrol-1-yl)-tri(propan-2-yl)silane |
Common Synonyms | 3-BROMO-1-(TRIISOPROPYLSILYL)-1H-PYRROLE, 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromo-1-(triisopropylsilyl)pyrrole is essential for its proper handling and utilization in research and industrial applications.
Property | Value |
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Physical State | Liquid/Oil |
Color | Yellow to Black |
Boiling Point | 100°C (at 0.1 Torr) |
Density | 1.16 g/cm³ |
Refractive Index | n20/D 1.519 |
Flash Point | >110°C |
pKa | -5.67±0.70 (Predicted) |
Solubility | Slightly soluble in chloroform and methanol |
Storage Temperature | 2-8°C (refrigerated) |
The compound exists as a liquid at room temperature with a distinct yellow to black coloration, depending on purity and concentration . Its relatively high boiling point under reduced pressure indicates stability, while its limited solubility profile suggests careful consideration when selecting solvents for reactions .
Synthesis Methods and Procedures
Bromination of N-Silylated Pyrrole
The primary synthetic route to 3-Bromo-1-(triisopropylsilyl)pyrrole involves the selective bromination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) using N-bromosuccinimide (NBS). This procedure capitalizes on the directing effect of the bulky silyl group to achieve regioselective bromination.
A refined synthesis procedure involves:
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Dissolving TIPS-pyrrole (14.5 g, 65.0 mmol) in anhydrous THF (150 mL)
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Adding NBS (11.5 g, 65.0 mmol) slowly at −78°C under argon atmosphere
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Stirring the reaction mixture for 2 hours at −78°C
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Quenching with saturated aqueous NaHCO3 (150 mL)
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Extracting with diethyl ether (3 × 100 mL)
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Drying over Na2SO4 and concentrating to obtain the product
This method yields 3-Bromo-1-(triisopropylsilyl)pyrrole as a pale yellow oil with approximately 96% yield, sufficiently pure for subsequent reactions without further purification .
Regioselectivity Considerations
The triisopropylsilyl (TIPS) protecting group plays a crucial role in directing bromination to the β-position (3-position) of the pyrrole ring. This contrasts with typical electrophilic substitution of unprotected pyrrole, which preferentially occurs at the α-positions .
Research by Jonathan S. Lindsey and colleagues demonstrated that while N-tert-butyldiphenylsilyl pyrrole derivatives yield mixtures of bromination products, the N-triisopropylsilyl derivative predominantly gives the 3-bromo derivative . This regioselectivity is attributed to the steric bulk of the TIPS group, which effectively blocks approach to the α-positions.
Applications in Research and Industry
Organic Synthesis Applications
3-Bromo-1-(triisopropylsilyl)pyrrole serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development . The bromine substituent provides a reactive site for various transformations:
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Halogen-metal exchange reactions for introducing diverse substituents
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Conversion to boronic acid derivatives for further functionalization
These transformations allow access to a wide range of 3-substituted pyrroles, which are important structural motifs in many natural products and bioactive compounds .
Material Science Applications
The compound is utilized in the development of advanced materials with enhanced properties:
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Polymers with improved thermal and mechanical characteristics
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Coatings with superior durability and environmental resistance
Medicinal Chemistry
In drug discovery research, 3-Bromo-1-(triisopropylsilyl)pyrrole facilitates:
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Design of novel therapeutic agents targeting specific biological pathways
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Development of pyrrole-containing pharmaceutical intermediates
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Synthesis of structural analogs for structure-activity relationship studies
Electronic Applications
The unique electronic properties of pyrrole derivatives make 3-Bromo-1-(triisopropylsilyl)pyrrole valuable in:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaics
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Development of more efficient electronic devices and sensors
Catalytic Applications
Research indicates potential catalytic applications, where this compound may provide:
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Enhanced reaction rates in specific chemical transformations
Category | Information |
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Hazard Codes | Xn (Harmful) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin); 20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) |
Safety Statements | 26 (In case of eye contact, rinse immediately with water and seek medical advice); 36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection) |
WGK Germany | 3 (Severe hazard to waters) |
The compound presents several hazards that necessitate appropriate safety measures when handling .
Research Applications in Synthesis
Synthesis of Ring C Pyrrole of Chlorophylls
Research by Wang, Nguyen, and Lindsey at North Carolina State University demonstrated the utility of 3-Bromo-1-(triisopropylsilyl)pyrrole in developing practical syntheses of bacteriochlorophylls . This research involved:
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Converting 3-Bromo-1-(triisopropylsilyl)pyrrole to 3-methyl-1-(triisopropylsilyl)pyrrole (TIPS-1)
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Iodinating TIPS-1 with N-iodosuccinimide to give TIPS-1-I
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Further transformations to synthesize 2-iodo-3-methyl-4-(3-methoxy-1,3-dioxopropyl)pyrrole
This work illustrates the importance of 3-Bromo-1-(triisopropylsilyl)pyrrole as a starting material for accessing complex tetrapyrrole structures found in natural photosynthetic systems .
Halogen-Metal Exchange Applications
Research has established 3-Bromo-1-(triisopropylsilyl)pyrrole as an excellent substrate for halogen-metal exchange reactions to access various 3-substituted pyrroles . The bromine substituent can undergo exchange with organolithium or Grignard reagents, generating organometallic intermediates that react with various electrophiles to introduce diverse functionality at the 3-position.
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